REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5](C(O)=O)=[CH:4][CH:3]=1.CC[N:17]([CH:21](C)C)C(C)C.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:25].[CH3:43][C:44]([OH:47])([CH3:46])[CH3:45]>C1(C)C=CC=CC=1.CCOCC>[CH3:43][C:44]([O:47][C:21]([NH:17][C:5]1[C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:25])([CH3:46])[CH3:45]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC1=CC=C(C(=N1)C(=O)OC)C(=O)O
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Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
diphenyl azidophosphate
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Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
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P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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CC(C)(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
This mixture was stirred 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
the complete dissolution of the solid
|
Type
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STIRRING
|
Details
|
the mixture was stirred
|
Type
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TEMPERATURE
|
Details
|
at reflux for 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
WASH
|
Details
|
the resulting solution washed with NaHCO3 saturated solution
|
Type
|
EXTRACTION
|
Details
|
back-extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtaining the crude target material as pale yellow oil
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash chromatography on silica gel (Biotage, EtOAc/Cy from 10/90 to 70/30; Snap-100 g column)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC=1C(=NC(=CC1)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |